2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
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Overview
Description
2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a chemical compound with a complex structure, which finds its relevance in various scientific research fields due to its unique molecular features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. Key steps may include:
Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of acyl hydrazides with carboxylic acids under dehydrating conditions, often using phosphorus oxychloride or similar reagents.
Methoxymethylation: : Introduction of the methoxymethyl group usually involves the reaction of the precursor with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial synthesis scales up these reactions, optimizing them for higher yield and purity. Key considerations include:
Reaction Catalysts: : Utilizing suitable catalysts to speed up the reactions.
Purification Processes: : Employing techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in several types of chemical reactions:
Oxidation and Reduction: : The methoxy groups and aromatic rings make it susceptible to oxidation and reduction reactions.
Substitution Reactions: : The benzodiazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Such as sodium borohydride for reduction reactions.
Substitution Reagents: : Halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: : Might include quinones or similar oxidized compounds.
Reduction Products: : Might include more saturated analogs.
Substitution Products: : Depending on the nucleophile/electrophile, a variety of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, it serves as a building block for more complex molecules, contributing to the study of reaction mechanisms and new synthetic pathways.
Biology
Its biological activity can be explored in drug discovery, particularly in developing new pharmaceuticals due to its potential interactions with various biological targets.
Medicine
Potential medical applications may include its role as a scaffold for designing drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The compound's effects often involve interactions at the molecular level with enzymes, receptors, or nucleic acids. These interactions are driven by its structure, which allows it to bind specifically to certain molecular targets, modulating their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring and exhibit similar chemical reactivity.
Benzodiazole Derivatives: : These compounds share the benzodiazole core and exhibit similar pharmacological properties.
Uniqueness
The unique combination of the methoxymethyl, methoxyphenyl, and oxadiazole groups in 2-(methoxymethyl)-1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole distinguishes it from other compounds, providing a distinctive set of chemical and biological properties that make it valuable in various scientific fields.
Properties
IUPAC Name |
3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-13-19-21-15-8-4-5-9-16(15)24(19)12-11-18-22-20(27-23-18)14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYDBMUNMSSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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